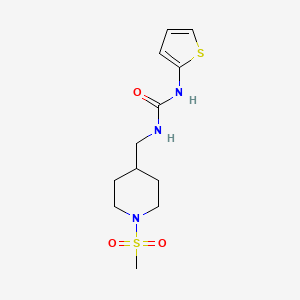

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by the presence of a piperidine ring, a thiophene ring, and a urea moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea typically involves the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is functionalized with a methylsulfonyl group at the 1-position. This can be achieved through the reaction of piperidine with methylsulfonyl chloride in the presence of a base such as triethylamine.

Attachment of the Thiophene Ring: The thiophene ring is introduced through a nucleophilic substitution reaction. The piperidine intermediate is reacted with a thiophene derivative, such as thiophene-2-carboxylic acid, under appropriate conditions.

Formation of the Urea Moiety: The final step involves the formation of the urea linkage. This can be accomplished by reacting the intermediate with an isocyanate derivative, such as phenyl isocyanate, under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

Substitution: Alkyl halides, thiophene derivatives, piperidine derivatives, and appropriate solvents.

Major Products

The major products formed from these reactions include sulfoxide derivatives, sulfone derivatives, reduced derivatives, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Aplicaciones Científicas De Investigación

Antiviral Activity

Research has indicated that compounds containing piperidine and thiophene structures can exhibit significant antiviral properties. For instance, derivatives of thiophene-substituted piperidines have been studied as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase. The modifications in the piperidine linker have been shown to play a critical role in maintaining potent antiviral activities against resistant strains of the virus .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in various studies. Compounds with similar structures have demonstrated efficacy in reducing inflammation, which is crucial in treating conditions such as cardiovascular diseases and arthritis. The presence of the thiophene ring is particularly noted for enhancing anti-inflammatory activity through inhibition of cyclooxygenase enzymes .

Antimicrobial Properties

The compound's antimicrobial activity has also been investigated. Studies on related sulfonyl-piperidine derivatives suggest that they can effectively inhibit the growth of various pathogens, making them candidates for further development as antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Modifications to the piperidine ring and variations in the thiophene substituents have been systematically studied to assess their impact on biological activity. For example, altering the position or type of substituents on the thiophene ring can significantly enhance or diminish the compound's potency against specific targets .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- HIV Research : In studies aimed at developing new NNRTIs, compounds structurally related to 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea have shown promising results in inhibiting viral replication in vitro .

- Anti-inflammatory Trials : Clinical trials assessing similar compounds for their anti-inflammatory effects have demonstrated significant reductions in inflammatory markers in treated subjects compared to controls .

Mecanismo De Acción

The mechanism of action of 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(phenyl)urea: Similar structure but with a phenyl ring instead of a thiophene ring.

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(pyridin-2-yl)urea: Similar structure but with a pyridine ring instead of a thiophene ring.

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(furan-2-yl)urea: Similar structure but with a furan ring instead of a thiophene ring.

Uniqueness

1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties to the molecule

Actividad Biológica

The compound 1-((1-(Methylsulfonyl)piperidin-4-yl)methyl)-3-(thiophen-2-yl)urea is a member of a class of compounds that have garnered attention for their potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C₁₂H₁₈N₂O₃S

- Molecular Weight : 302.4 g/mol

- CAS Number : 1234982-29-6

The structure features a piperidine ring substituted with a methylsulfonyl group and a thiophene moiety, which are both pivotal for its biological interactions.

Antimicrobial Properties

Recent studies have demonstrated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, derivatives containing piperidine and thiophene rings have shown promising antibacterial effects against various pathogens, including Staphylococcus aureus and Escherichia coli. The biological activity can be attributed to their ability to disrupt bacterial cell wall synthesis and inhibit essential enzymes.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 15.625 μM |

| Compound B | E. coli | 31.25 μM |

| Compound C | Bacillus subtilis | 62.5 μM |

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory properties. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are critical targets in treating Alzheimer's disease and urinary tract infections, respectively.

Table 2: Enzyme Inhibition Potency

| Enzyme | IC₅₀ Value (µM) | Reference Compound IC₅₀ (µM) |

|---|---|---|

| Acetylcholinesterase | 2.14 ± 0.003 | Thiourea (21.25 ± 0.15) |

| Urease | 1.13 ± 0.003 | - |

The mechanism by which this compound exerts its biological effects can be attributed to its ability to bind to specific enzymes or receptors within microbial cells. The presence of the methylsulfonyl group enhances solubility and bioavailability, promoting interaction with target sites.

Study on Antimicrobial Efficacy

In a recent study published in the Brazilian Journal of Pharmaceutical Sciences, researchers synthesized several derivatives based on the piperidine scaffold and evaluated their antimicrobial properties against clinical isolates. Among these derivatives, one compound exhibited significant activity against Salmonella typhi, suggesting the potential for further development into therapeutic agents for bacterial infections .

Research on Enzyme Inhibition

Another investigation focused on the urease inhibitory activity of related compounds demonstrated that those with sulfonamide groups showed markedly lower IC₅₀ values compared to traditional inhibitors, indicating enhanced potency . This could pave the way for developing more effective treatments for conditions like peptic ulcers.

Propiedades

IUPAC Name |

1-[(1-methylsulfonylpiperidin-4-yl)methyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O3S2/c1-20(17,18)15-6-4-10(5-7-15)9-13-12(16)14-11-3-2-8-19-11/h2-3,8,10H,4-7,9H2,1H3,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOWYXYRKZOWFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)CNC(=O)NC2=CC=CS2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.